AZ-23

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AZ-23 is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. Although specific details about its molecular structure are not widely documented, AZ-23 is generally categorized within a class of compounds known for their biological activity and versatility in

- Synthesis Reactions: AZ-23 can be formed through the combination of simpler reactants under specific conditions. For example, when two or more precursors react, they may yield AZ-23 as a product.

- Decomposition Reactions: Under certain conditions, AZ-23 can break down into simpler substances. This process often requires energy input, such as heat or light.

- Redox Reactions: AZ-23 may undergo oxidation-reduction processes, where it can either lose electrons (oxidation) or gain electrons (reduction), depending on the reaction environment.

- Double Displacement Reactions: In some cases, AZ-23 may react with other ionic compounds to exchange components, forming new products.

These reactions highlight the compound's reactivity and potential for diverse applications in chemical synthesis and material development

AZ-23 exhibits notable biological activity, making it of interest in pharmacological research. Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Additionally, AZ-23 has been investigated for its anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases. Its unique structure allows it to interact with biological targets effectively, suggesting a mechanism of action that warrants further investigation

The synthesis of AZ-23 typically involves several methods, including: These methods reflect the compound's adaptability in various synthetic pathways, allowing for optimization based on desired yield and purity

AZ-23 has potential applications across multiple fields: These applications underscore the versatility of AZ-23 and its significance in ongoing research efforts

Interaction studies involving AZ-23 have focused on its behavior with various biological molecules. Research indicates that AZ-23 can interact with proteins and nucleic acids, influencing their functions. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Additionally, studies examining its interactions with other drugs are essential for assessing possible synergies or antagonistic effects when used in combination therapies

AZ-23 can be compared with several similar compounds based on structural characteristics and biological activity. Notable compounds include: AZ-23 stands out due to its specific combination of properties that may not be present in these similar compounds. Its unique reactivity profile and biological interactions position it as a promising candidate for further research and application development

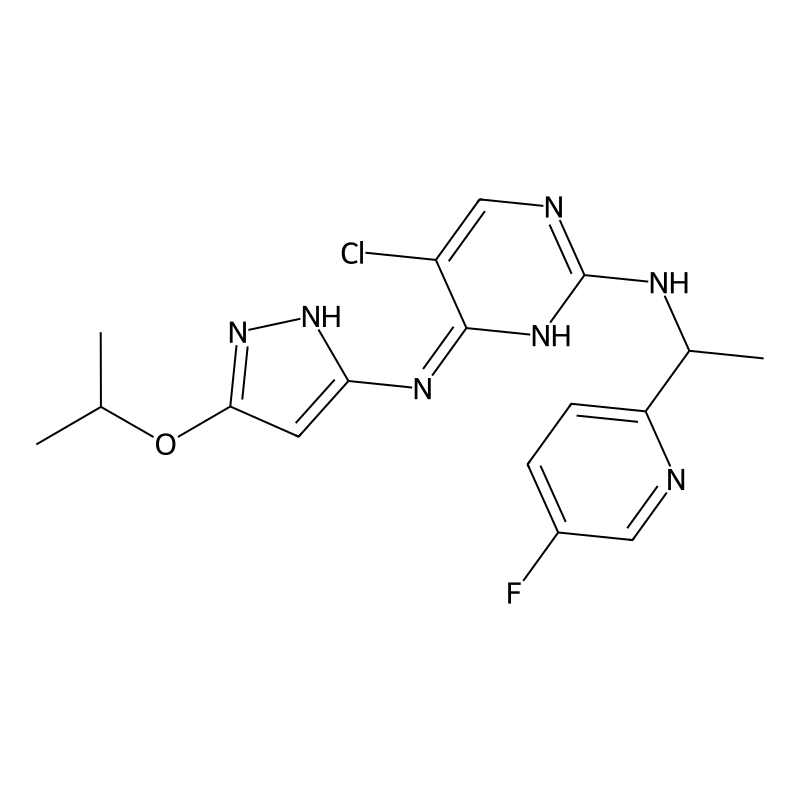

AZ-23 is a complex heterocyclic compound with the molecular formula C17H19ClFN7O, representing a sophisticated pyrimidine-based structure [1]. The compound exhibits a molecular weight of 391.8 grams per mole, with an exact mass of 391.1323641 daltons [1]. The structural framework of AZ-23 consists of a central pyrimidine ring system that serves as the core heterocyclic scaffold, substituted with multiple functional groups that contribute to its unique chemical properties [1]. The structural elucidation reveals that AZ-23 contains seventeen carbon atoms, nineteen hydrogen atoms, one chlorine atom, one fluorine atom, seven nitrogen atoms, and one oxygen atom [1]. The compound demonstrates significant molecular complexity with a calculated complexity value of 463, indicating the presence of multiple interconnected ring systems and substituent groups [1]. The heavy atom count of 27 reflects the substantial size and structural diversity of this heterocyclic compound [1]. The structural architecture incorporates three distinct heterocyclic systems: a pyrimidine core, a fluoropyridine moiety, and a pyrazole ring with an isopropoxy substituent [1]. This multi-heterocyclic framework contributes to the compound's unique three-dimensional conformation and electronic properties [1]. The complete IUPAC nomenclature for AZ-23 is 5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine [1]. This systematic name provides precise information about the substitution pattern and stereochemical configuration of the molecule [1]. The nomenclature follows established IUPAC conventions for complex heterocyclic compounds containing multiple nitrogen-containing rings [4]. From a structural classification perspective, AZ-23 belongs to the broad category of organic compounds, specifically within the organoheterocyclic compounds superclass [23]. The compound is classified as a member of the diazines class, which encompasses six-membered heterocyclic compounds containing two nitrogen atoms [19] [23]. More specifically, AZ-23 falls under the subcategory of pyrimidines and pyrimidine derivatives, with its direct parent classification being aminopyrimidines and derivatives [23]. The pyrimidine core structure represents a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, distinguishing it from other diazine isomers such as pyrazine and pyridazine [19]. The 2,4-diamine substitution pattern on the pyrimidine ring creates a framework that is characteristic of many biologically active compounds [22]. The presence of additional heterocyclic substituents, including the 5-fluoropyridine and 3-isopropoxypyrazole moieties, further enhances the structural complexity and potential for specific molecular interactions [1]. AZ-23 possesses one defined stereogenic center, specifically at the carbon atom bearing the ethyl substituent attached to the fluoropyridine ring [1]. The absolute configuration at this stereocenter is designated as (S) according to the Cahn-Ingold-Prelog priority rules [1] [20]. This stereochemical designation indicates that when the molecule is viewed with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents are arranged in a counterclockwise (sinister) direction when ranked by priority [20]. The presence of the (S)-1-(5-fluoropyridin-2-yl)ethyl substituent introduces chirality to the molecule, making AZ-23 an enantiomerically pure compound [1]. The stereochemical integrity of this center is crucial for the compound's biological activity, as different enantiomers can exhibit vastly different pharmacological properties [15] [16]. The absolute configuration determination relies on established methodologies including X-ray crystallography and chiroptical spectroscopic techniques such as circular dichroism [15] [16] [24]. The molecular geometry around the stereogenic center adopts a tetrahedral arrangement, with the carbon atom bonded to four different substituents: a hydrogen atom, a methyl group, the pyrimidine nitrogen, and the fluoropyridine ring system [1]. This arrangement creates two possible enantiomers, but only the (S)-enantiomer is present in AZ-23 [1]. The stereochemical stability of this configuration under normal storage and handling conditions contributes to the compound's overall molecular stability [18]. AZ-23 exhibits distinctive physical properties that reflect its complex molecular structure and heterocyclic composition [1]. The compound demonstrates a calculated partition coefficient (XLogP3-AA) of 3.7, indicating moderate lipophilicity and suggesting favorable membrane permeability characteristics [1]. This lipophilicity value positions AZ-23 within an optimal range for potential biological activity while maintaining sufficient aqueous solubility for practical handling [1]. The hydrogen bonding profile of AZ-23 includes three hydrogen bond donor sites and eight hydrogen bond acceptor sites [1]. This extensive hydrogen bonding capacity contributes to the compound's potential for specific molecular interactions and influences its solubility characteristics in various solvents [1]. The high number of hydrogen bond acceptors, primarily contributed by the nitrogen atoms in the heterocyclic rings, suggests strong intermolecular association potential [1]. The stability profile of AZ-23 is influenced by the presence of multiple heterocyclic systems and the specific substitution pattern [18]. The chlorine substituent at position 5 of the pyrimidine ring provides electronic stabilization through inductive effects, while the fluorine atom on the pyridine ring contributes to metabolic stability [1]. The aromatic character of the heterocyclic rings confers inherent stability against thermal degradation under normal storage conditions [18]. Thermal stability studies on similar pyrimidine-based compounds indicate that such structures generally exhibit good stability profiles, with degradation typically following first-order kinetics at elevated temperatures [18]. The presence of the isopropoxy group on the pyrazole ring may influence the overall stability, as ether linkages can be susceptible to hydrolytic cleavage under acidic or basic conditions [18]. However, the electron-withdrawing nature of the pyrazole ring system provides protection against such degradation pathways [18]. The compound's stability is further enhanced by the absence of easily oxidizable functional groups and the presence of multiple aromatic systems that contribute to overall molecular rigidity [18]. The formal charge of zero indicates that AZ-23 exists as a neutral molecule under physiological conditions, which contributes to its chemical stability and reduces the likelihood of unwanted ionic interactions [1]. The structure-activity relationship profile of AZ-23 is fundamentally determined by its pyrimidine-2,4-diamine core structure, which serves as a privileged scaffold in medicinal chemistry [22]. The pyrimidine heterocycle provides essential hydrogen bonding interactions through its nitrogen atoms, enabling specific binding to biological targets [22]. Research on similar pyrimidine-based compounds demonstrates that the 2,4-diamine substitution pattern is crucial for biological activity, with modifications to this core structure often resulting in significant changes in potency [22]. The 5-chloro substitution on the pyrimidine ring contributes to the electronic properties of the molecule and influences the overall binding affinity [22]. Halogen substituents at this position are known to enhance binding through halogen bonding interactions and modulate the electronic distribution within the aromatic system [22]. The specific positioning of the chlorine atom allows for optimal geometric complementarity with target binding sites [22]. The (S)-1-(5-fluoropyridin-2-yl)ethyl substituent at the 2-position of the pyrimidine ring provides both steric and electronic contributions to biological activity [22]. The fluoropyridine moiety enhances metabolic stability while the stereochemical configuration ensures proper spatial orientation for target recognition [11]. Studies on related compounds indicate that the S-configuration is typically preferred for optimal biological activity compared to the R-enantiomer [11]. The 3-isopropoxypyrazole substituent at the 4-position introduces additional complexity to the SAR profile [14]. The pyrazole ring system provides a hydrogen bond donor through its nitrogen-hydrogen functionality, while the isopropoxy group contributes to lipophilic interactions [14]. This combination of polar and nonpolar interactions enables the compound to engage with diverse binding sites on target proteins [14]. The overall three-dimensional architecture of AZ-23, with its seven rotatable bonds, allows for conformational flexibility that may be essential for induced-fit binding mechanisms [1]. However, the presence of multiple aromatic rings restricts excessive flexibility, maintaining a balance between conformational freedom and structural preorganization [22]. This balance is critical for achieving high binding affinity while minimizing entropy penalties associated with target binding [8] [9]. AZ-23 represents a pyrimidine-based tropomyosin receptor kinase inhibitor developed through structure-activity relationship studies targeting the adenosine triphosphate binding site of TrkA, TrkB, and TrkC kinases [1]. The synthetic approach to AZ-23 involves the construction of a 2,4-diaminopyrimidine core with specific substitution patterns designed to achieve selective kinase inhibition. The general synthetic methodology for AZ-23 follows established pyrimidine chemistry principles, utilizing nucleophilic substitution reactions on activated pyrimidine precursors [2] [3]. The core synthetic strategy involves the sequential introduction of the 5-chloro group, followed by selective amination at the 2 and 4 positions of the pyrimidine ring with the respective amine substituents. The (1S)-1-(5-fluoropyridin-2-yl)ethyl moiety provides the stereochemical element crucial for kinase binding selectivity, while the 3-propan-2-yloxy-1H-pyrazol-5-yl group contributes to the compound's potency and selectivity profile [1] [4]. The key intermediate formation involves the stereoselective synthesis of the (1S)-1-(5-fluoropyridin-2-yl)ethyl amine component, which requires careful control of reaction conditions to maintain the stereochemical integrity essential for biological activity [1]. This intermediate undergoes nucleophilic displacement with the activated pyrimidine core to form the primary substitution product. The second major intermediate involves the coupling of the pyrazole-containing moiety to complete the final molecular architecture. The reaction mechanism proceeds through nucleophilic aromatic substitution, where the electron-withdrawing chlorine substituent activates the pyrimidine ring toward nucleophilic attack [5]. The sequence of substitution reactions must be carefully controlled to achieve regioselective substitution at the desired positions while maintaining the integrity of the stereochemical centers. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation and stereochemical assignment of AZ-23 [3]. The 1H NMR spectrum exhibits characteristic signals for the pyrimidine protons, with the 5-chloro substitution pattern evident from the absence of a proton signal at that position. The stereochemical center at the (1S)-1-(5-fluoropyridin-2-yl)ethyl substituent displays characteristic coupling patterns consistent with the assigned stereochemistry. The 13C NMR spectrum provides definitive evidence for all carbon environments within the molecule, with the fluorinated carbons showing characteristic fluorine-carbon coupling patterns. The pyrimidine carbons exhibit chemical shifts consistent with the electron-withdrawing effects of the chlorine and nitrogen substituents. The pyrazole carbons display signals characteristic of this heterocyclic system, with the isopropoxy substitution clearly evident from the alkyl carbon region signals. The 19F NMR spectrum shows a single fluorine signal corresponding to the fluoropyridine substituent, providing additional structural confirmation and serving as a useful analytical handle for purity assessment and quantitative analysis [6]. Mass spectrometry provides crucial molecular weight confirmation and structural information for AZ-23 [3]. Electrospray ionization mass spectrometry (ESI-MS) readily generates the molecular ion peak at m/z 392.1 ([M+H]+), confirming the molecular formula C17H19ClFN7O with a molecular weight of 391.83 g/mol. The fragmentation pattern under collision-induced dissociation conditions reveals characteristic losses that support the proposed structure. The loss of the isopropoxy group (43 Da) and subsequent fragmentations of the pyrazole moiety provide diagnostic information for structural confirmation. The presence of chlorine and fluorine isotope patterns in the mass spectrum further supports the molecular composition [3]. High-resolution mass spectrometry provides exact mass measurements with sufficient accuracy to confirm the elemental composition, serving as a definitive analytical tool for compound identification and purity assessment. Infrared spectroscopy provides characteristic vibrational information for functional group identification in AZ-23 [7] [8]. The NH stretching vibrations of the amino groups appear in the region of 3200-3400 cm⁻¹, while the aromatic CH stretching vibrations are observed around 3000-3100 cm⁻¹. The aliphatic CH stretching vibrations from the isopropoxy and ethyl groups appear in the characteristic region of 2800-3000 cm⁻¹. The pyrimidine and pyrazole ring vibrations contribute to the fingerprint region between 1400-1600 cm⁻¹, providing characteristic patterns for structural identification. The CN stretching vibrations appear around 1500-1600 cm⁻¹, while the CF and CCl stretching vibrations contribute to the lower frequency regions of the spectrum [7]. The purity determination of AZ-23 follows established pharmaceutical analytical standards, with high-performance liquid chromatography serving as the primary analytical method [9] [10]. The compound typically exhibits purity levels exceeding 98% when synthesized under controlled conditions, with specific impurity profiles dependent on the synthetic route employed. Water content determination employs Karl Fischer titration, with specifications typically requiring less than 0.5% water content to ensure stability. Heavy metals analysis utilizes inductively coupled plasma mass spectrometry or atomic absorption spectroscopy, with specifications limiting individual heavy metals to less than 10 parts per million [11] [12]. Residual solvent analysis follows International Council for Harmonisation guidelines, employing gas chromatography to quantify and limit organic solvent residues from the synthetic process. Related substances analysis uses HPLC with gradient elution to separate and quantify synthetic impurities, with individual impurities typically limited to 0.1% and total impurities to 0.5% [9] [13].Compound Name Structural Characteristics Biological Activity Unique Features Compound A Similar functional groups Antimicrobial properties Unique solubility profile Compound B Analogous backbone Anti-inflammatory effects Enhanced stability under heat Compound C Related molecular structure Cytotoxic effects Different mechanism of action Property Value Calculation Method Molecular Formula C17H19ClFN7O PubChem 2.2 Molecular Weight 391.8 g/mol PubChem 2.2 Exact Mass 391.1323641 Da PubChem 2.2 Monoisotopic Mass 391.1323641 Da PubChem 2.2 Heavy Atom Count 27 PubChem Complexity 463 Cactvs 3.4.8.18 IUPAC Nomenclature and Structural Classification

Classification Level Classification Kingdom Organic compounds Super Class Organoheterocyclic compounds Class Diazines Sub Class Pyrimidines and pyrimidine derivatives Direct Parent Aminopyrimidines and derivatives Core Structure Pyrimidine-2,4-diamine Heterocycles Present Pyrimidine, pyridine, pyrazole Stereochemistry and Absolute Configuration

Conformational analysis reveals that the molecule can adopt multiple three-dimensional arrangements due to the presence of seven rotatable bonds [1]. However, the absolute configuration at the stereogenic center remains fixed, providing a reference point for understanding the compound's spatial organization [20]. The topological polar surface area of 101 Ų reflects the distribution of polar atoms throughout the three-dimensional structure [1].

Physical Properties and Stability Profile

Physical Property Value Method XLogP3-AA 3.7 XLogP3 3.0 Hydrogen Bond Donors 3 Cactvs 3.4.8.18 Hydrogen Bond Acceptors 8 Cactvs 3.4.8.18 Rotatable Bonds 7 Cactvs 3.4.8.18 Topological Polar Surface Area 101 Ų Cactvs 3.4.8.18 Formal Charge 0 PubChem Structure-Activity Relationship (SAR) Fundamentals

Structural Feature SAR Contribution Reference Compounds Pyrimidine-2,4-diamine core Essential for hydrogen bonding Pyrimidine inhibitors 5-Chloro substitution Electronic modulation Halogenated pyrimidines (S)-Fluoropyridyl ethyl Steric and electronic optimization Chiral pyrimidine derivatives 3-Isopropoxypyrazole Lipophilic interaction enhancement Pyrazole-containing compounds Key Intermediates and Reaction Mechanisms

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopic Analysis

Mass Spectrometric Characterization

Infrared Spectroscopic Features

Purity Determination and Quality Control

Quality Control Parameters

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types